N'-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
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Overview
Description
N’-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 5-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It is used in studies involving enzyme inhibition and DNA binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. Additionally, it can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to the presence of the 5-methyl-2-thienyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
Properties
Molecular Formula |
C22H17N3OS |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3OS/c1-15-11-12-17(27-15)14-23-25-22(26)19-13-21(16-7-3-2-4-8-16)24-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,25,26)/b23-14+ |
InChI Key |
GUOOSOIFXIEAGZ-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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